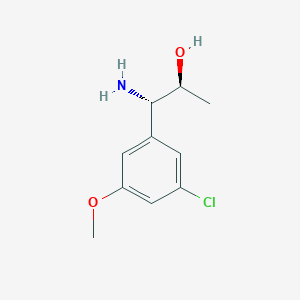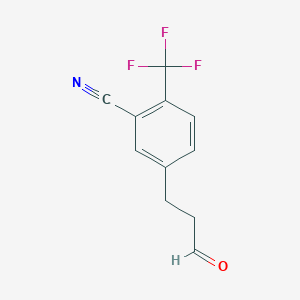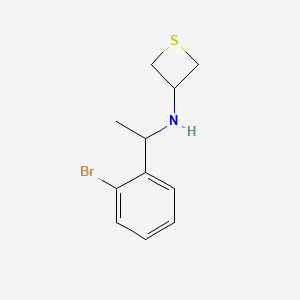
(1S,3R)-3-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3R)-3-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a cyclopentane ring substituted with a methoxycarbonyl group and an amino group, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentane derivatives, which are functionalized to introduce the necessary substituents.
Functional Group Introduction: The methoxycarbonyl group is introduced through esterification reactions, while the amino group is added via amination reactions.
Chiral Resolution: The chiral centers are resolved using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and amination reactions, followed by chiral resolution using advanced techniques such as chromatography or crystallization. The use of efficient catalysts and optimized reaction conditions is crucial for high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the methoxycarbonyl group to a hydroxyl group or other derivatives.
Substitution: The amino group can participate in substitution reactions to form new compounds with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, alkylated, or acylated versions, which can have different chemical and physical properties.
Scientific Research Applications
(1S,3R)-3-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (1S,3R)-3-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane-1-carboxylic acid: A simpler analog without the methoxycarbonyl and amino groups.
(1S,3R)-3-Aminocyclopentane-1-carboxylic acid: Lacks the methoxycarbonyl group.
(1S,3R)-3-((Methoxycarbonyl)amino)cyclohexane-1-carboxylic acid: A similar compound with a cyclohexane ring instead of a cyclopentane ring.
Uniqueness
(1S,3R)-3-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H13NO4 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
(1S,3R)-3-(methoxycarbonylamino)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H13NO4/c1-13-8(12)9-6-3-2-5(4-6)7(10)11/h5-6H,2-4H2,1H3,(H,9,12)(H,10,11)/t5-,6+/m0/s1 |
InChI Key |
QWVQNVGWAHLTMO-NTSWFWBYSA-N |
Isomeric SMILES |
COC(=O)N[C@@H]1CC[C@@H](C1)C(=O)O |
Canonical SMILES |
COC(=O)NC1CCC(C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-EN-1-amine](/img/structure/B13038378.png)







![4,6-Dimethyl-3H-imidazo[4,5-C]pyridine](/img/structure/B13038414.png)




